

# Pre-clinical Anti-thrombotic Profile of ALT-836: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

ALT-836 is a recombinant human-mouse chimeric monoclonal antibody that exhibits potent anti-thrombotic and anti-inflammatory activities. It functions by targeting tissue factor (TF), a primary initiator of the extrinsic coagulation cascade. By binding to TF, ALT-836 effectively blocks the activation of Factor X (FX) and Factor IX (FIX), thereby inhibiting thrombin generation and subsequent thrombus formation.[1] Pre-clinical studies, including those in non-human primates, have demonstrated the efficacy of ALT-836 in reducing acute vascular thrombosis without a significant increase in bleeding risk, highlighting its potential as a safe and effective anti-thrombotic agent. This document provides a comprehensive overview of the pre-clinical data on the anti-thrombotic activity of ALT-836, detailing its mechanism of action, summarizing key quantitative findings from in vivo and in vitro studies, and outlining the experimental protocols used in these assessments.

#### **Mechanism of Action**

ALT-836 exerts its anti-thrombotic effect by specifically targeting and inhibiting the function of Tissue Factor (TF). TF is a transmembrane protein that acts as the primary cellular receptor and cofactor for Factor VIIa (FVIIa). The formation of the TF:FVIIa complex initiates the extrinsic pathway of the coagulation cascade, leading to the activation of FX and FIX. This, in turn, triggers a series of downstream events culminating in the generation of thrombin and the formation of a fibrin clot.

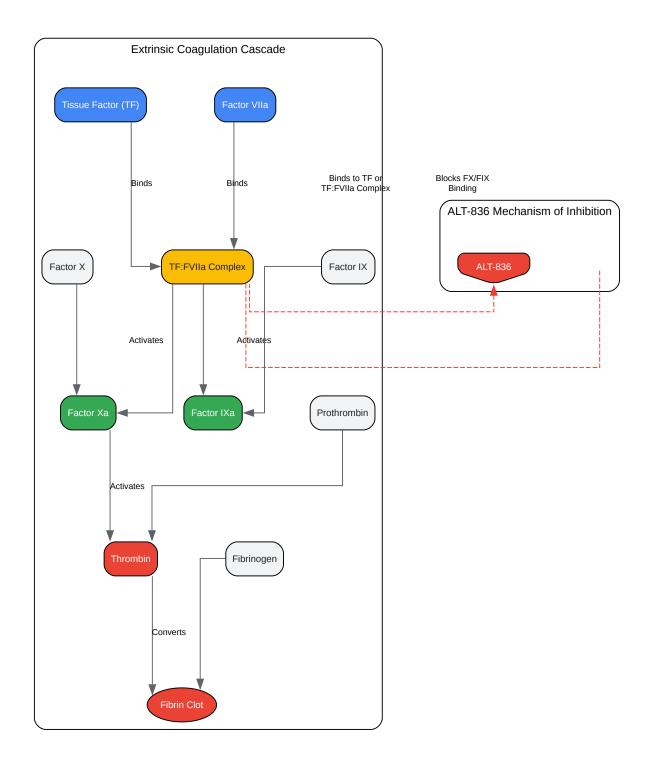


### Foundational & Exploratory

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ALT-836 is a chimeric monoclonal antibody that binds to human TF with high affinity.[2] Its mechanism of action involves binding to TF or the TF:FVIIa complex in a manner that prevents the subsequent binding and activation of its substrates, FX and FIX.[1] This blockade of the initial steps of the extrinsic coagulation pathway effectively inhibits the amplification of the coagulation cascade and subsequent thrombin generation.





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Caption: Mechanism of action of ALT-836 in the extrinsic coagulation pathway.



# Quantitative Data In Vivo Anti-thrombotic Efficacy

A key pre-clinical evaluation of ALT-836 was conducted in a chimpanzee model of arterial thrombosis induced by surgical endarterectomy. This study provided significant quantitative data on the anti-thrombotic efficacy and safety of ALT-836.

Table 1: Effect of ALT-836 on Thrombus Formation and Hemostasis in a Chimpanzee Arterial Thrombosis Model

Parameter	Control (PBS)	ALT-836 (1 mg/kg)	P-value
Thrombus Formation			
Platelet Deposition (1111In-platelets/mm²)	1.5 x 10 <sup>6</sup> ± 0.3 x 10 <sup>6</sup>	$0.3 \times 10^6 \pm 0.1 \times 10^6$	< 0.02
Vessel Injury/Blood Ratio	15.1 ± 3.2	3.2 ± 0.8	< 0.02
Hemostasis			
Surgical Blood Loss (mL)	18.4 ± 4.5	20.1 ± 5.2	Not Significant
Template Bleeding Time (min)	4.2 ± 0.8	4.5 ± 0.6	Not Significant

Data are presented as mean  $\pm$  SEM (n=5).

## In Vitro Anticoagulant Activity

In vitro studies using a minimally altered whole blood assay demonstrated the potent anticoagulant effects of Sunol-cH36 (the former designation for ALT-836).

Table 2: Effect of Sunol-cH36 (ALT-836) on Clot Formation in Human Whole Blood



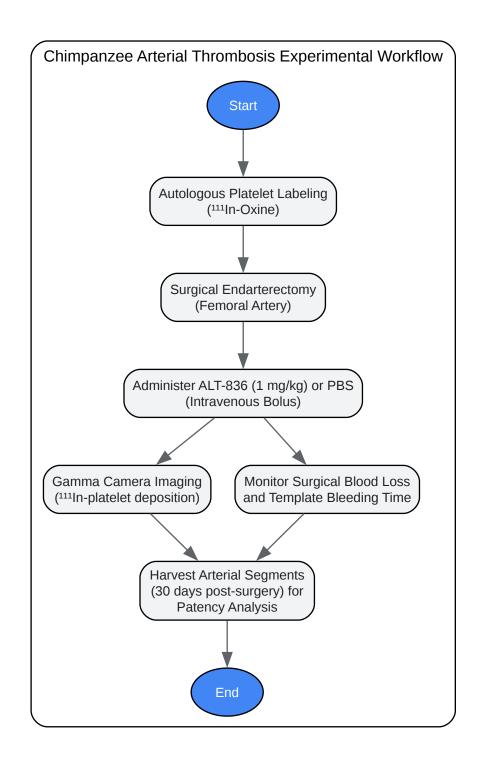
Treatment	Time to Clot Formation (minutes)	
Control	~5	
Sunol-cH36 (13 nM)	> 10	
Aspirin	~5	
Sunol-cH36 (13 nM) + Aspirin	> 15	

Clot formation was initiated with 40 pM of recombinant human TF.[3][4]

# Experimental Protocols Chimpanzee Arterial Thrombosis Model

This protocol details the in vivo evaluation of ALT-836 in a non-human primate model of arterial thrombosis.





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Caption: Experimental workflow for the chimpanzee arterial thrombosis model.

#### **Protocol Steps:**

• Animal Model: The study utilized five healthy adult chimpanzees.



- Platelet Labeling: Autologous platelets were labeled with <sup>111</sup>In-Oxine for subsequent imaging
  of platelet deposition at the site of vascular injury.
- Surgical Procedure: A surgical endarterectomy was performed on the superficial femoral arteries to induce vascular injury and expose subendothelial TF, thereby initiating thrombus formation.
- Treatment Administration: Immediately before reperfusion of the endarterectomized artery, a single intravenous bolus of ALT-836 (1 mg/kg) or a placebo (phosphate-buffered saline, PBS) was administered.
- Thrombus Quantification: Platelet deposition at the endarterectomy site was quantified using a gamma camera to detect the <sup>111</sup>In-labeled platelets. The vessel injury to blood ratio was also calculated.
- Hemostasis Assessment: Surgical blood loss was measured throughout the procedure.
   Template bleeding time was assessed to evaluate the effect on primary hemostasis.
- Vessel Patency: The arterial segments were harvested 30 days post-surgery to assess longterm vessel patency.

## **In Vitro Whole Blood Coagulation Assay**

This assay evaluates the effect of ALT-836 on tissue factor-induced coagulation in a minimally altered whole blood environment.

#### Protocol Steps:

- Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., citrate).
- Treatment Incubation: Aliquots of whole blood are incubated with either ALT-836 at a specified concentration (e.g., 13 nM), a vehicle control, or other agents such as aspirin.[3][4]
- Initiation of Coagulation: Clot formation is initiated by the addition of a standardized concentration of recombinant human tissue factor (e.g., 40 pM).[3][4]

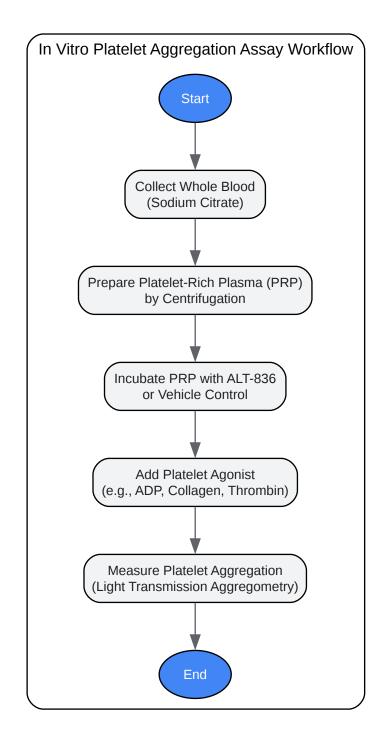


- Measurement of Clotting Time: The time to clot formation is measured using a suitable instrument, such as a thromboelastograph or a coagulometer.
- Thrombin Generation Measurement: In some variations of the assay, samples can be taken at different time points after the initiation of clotting to measure the generation of thrombin, often by quantifying fibrinopeptide A levels.[3]

### In Vitro Platelet Aggregation Assay (General Protocol)

While specific data for ALT-836's direct effect on platelet aggregation is not extensively available, as its primary mechanism is on the coagulation cascade, a general protocol for assessing such effects is provided.





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Caption: General workflow for an in vitro platelet aggregation assay.

**Protocol Steps:** 



- Blood Collection and Preparation: Whole blood is collected from healthy donors into tubes containing 3.2% sodium citrate. Platelet-rich plasma (PRP) is prepared by centrifugation.
- Incubation: PRP is incubated with various concentrations of ALT-836 or a vehicle control at 37°C.
- Agonist-Induced Aggregation: Platelet aggregation is induced by adding a known platelet agonist, such as ADP, collagen, or thrombin.
- Measurement: The change in light transmittance through the PRP suspension is measured over time using a light transmission aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.

#### Conclusion

The pre-clinical data for ALT-836 strongly support its potential as a novel anti-thrombotic agent. Its specific mechanism of targeting tissue factor to inhibit the initiation of the extrinsic coagulation cascade is well-defined. In vivo studies in a highly relevant non-human primate model have demonstrated significant efficacy in preventing arterial thrombosis without compromising hemostasis, a critical safety consideration for any anticoagulant. In vitro data further corroborates its potent anticoagulant activity. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of ALT-836 and other tissue factor-targeting therapeutics. Further studies to fully elucidate its effects on platelet function and in various thrombosis models will continue to refine its clinical potential.

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